N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
The compound N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide features a thiophene-sulfonamide backbone substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group and an N-(4-ethoxyphenyl)-N-methyl moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-18-10-8-17(9-11-18)25(3)31(26,27)19-12-13-30-20(19)22-23-21(24-29-22)16-7-5-6-15(2)14-16/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCSGOYPTVAFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a thiophene framework, such as suprofen, are known as nonsteroidal anti-inflammatory drugs. This suggests that the compound may interact with similar targets, such as cyclooxygenase enzymes, which play a crucial role in inflammation.
Mode of Action
Based on its structural similarity to other thiophene-based compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function.
Biological Activity
N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, inhibition of specific enzymes, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiophene moiety : Often associated with anticancer and antimicrobial properties.
- Sulfonamide group : Commonly linked to antibacterial activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| 2 | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| 3 | PANC-1 | 0.75 | Inhibition of carbonic anhydrases (hCA IX) |
In a study by , derivatives of 1,2,4-oxadiazole demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity.
2. Enzyme Inhibition
The compound has shown promising results in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in tumorigenesis.
| Enzyme Type | Inhibition Constant (Ki) |
|---|---|
| hCA IX | 89 pM |
| hCA II | 0.75 nM |
The inhibition of hCA IX is particularly noteworthy as it is often overexpressed in tumors, making it a target for cancer therapy .
Case Study 1: Antitumor Effects
A study involving the administration of this compound to MCF-7 cells showed that the compound significantly increased the expression levels of p53 and induced caspase-3 cleavage, leading to apoptosis .
Case Study 2: Selective Cytotoxicity
Further evaluations revealed that this compound selectively inhibited cancer cell proliferation without affecting normal cells at higher concentrations (10 µM), suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Research Findings and Implications
Activity Trends: Fluorinated analogs () exhibit moderate activity in preliminary screens, likely due to strong electron-withdrawing effects.
Synthetic Feasibility : The target’s structure avoids sterically demanding substituents, simplifying synthesis compared to brominated or pyridinyl derivatives () .
Tautomeric Stability : Unlike triazole derivatives (), oxadiazoles are less prone to tautomerism, favoring consistent binding conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
